1-(4-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one
Description
This compound features an indole core substituted with a 4-chlorobenzyl group at position 1, a hydroxyl group at position 3, and a 2-oxo-2-(2-thienyl)ethyl moiety at position 3 (Figure 1). The hydroxyl group may participate in hydrogen bonding, critical for biological activity or crystallinity .
Properties
Molecular Formula |
C21H16ClNO3S |
|---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-hydroxy-3-(2-oxo-2-thiophen-2-ylethyl)indol-2-one |
InChI |
InChI=1S/C21H16ClNO3S/c22-15-9-7-14(8-10-15)13-23-17-5-2-1-4-16(17)21(26,20(23)25)12-18(24)19-6-3-11-27-19/h1-11,26H,12-13H2 |
InChI Key |
PLLRUGKWZRYBCH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C(=O)N2CC3=CC=C(C=C3)Cl)(CC(=O)C4=CC=CS4)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2CC3=CC=C(C=C3)Cl)(CC(=O)C4=CC=CS4)O |
Origin of Product |
United States |
Biological Activity
1-(4-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one, also known by its CAS number 355428-98-7, is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C21H16ClNO3S
- Molecular Weight : 397.9 g/mol
- CAS Number : 355428-98-7
Antiviral Activity
Research has indicated that this compound exhibits significant antiviral properties. In a study examining various N-Heterocycles, it was found to have strong efficacy against viral targets, with reported IC50 values that suggest potent activity against resistant strains of viruses . The structure of the compound allows it to interact effectively with viral enzymes, inhibiting their function.
Anticancer Properties
The compound has been identified in drug screening studies as having notable anticancer activity. A study focusing on multicellular spheroids demonstrated that it could inhibit cancer cell proliferation effectively. The mechanism appears to involve the induction of apoptosis in cancer cells, which is a critical pathway for cancer treatment .
The proposed mechanism of action for the biological activity of this compound includes:
- Inhibition of Enzymatic Activity : The compound's structure allows it to bind to specific enzymes involved in viral replication and cancer cell metabolism.
- Induction of Apoptosis : It promotes programmed cell death in malignant cells, which is essential for reducing tumor growth.
- Modulation of Signaling Pathways : The compound may affect various signaling pathways that regulate cell survival and proliferation.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Variations
Heterocyclic Core Modifications
- 3-Hydroxy-3-(2-oxo-2-(2-thienyl)ethyl)oxazole-2(1H)-one : Replaces the indole core with oxazole, reducing aromatic conjugation and altering dipole moments. This likely decreases planarity and impacts binding to hydrophobic targets .
- D-24851 (2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide) : Shares the 4-chlorobenzyl-indole scaffold but substitutes the hydroxyl and thienyl groups with a pyridyl acetamide chain. This modification enhances tubulin inhibition, highlighting the importance of the C3 substituent in biological activity .
Substituent Variations at Position 3
- 3-Hydroxy-3-(2-oxo-2-p-tolylethyl)indolin-2-one (70452-25-4): Replaces the thienyl group with a 4-methylphenyl (p-tolyl) group.
- 5-Chloro-1-(4-chlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one (320421-02-1): Introduces an oxime ester at C3, replacing the hydroxyl and thienyl-ethyl groups. This substitution likely alters solubility and metabolic stability .
Electronic and Steric Effects
- Thienyl vs. Phenyl/Pyridyl Groups : The 2-thienyl group in the target compound provides a smaller heterocyclic ring with sulfur-mediated polar interactions, contrasting with the pyridyl group in D-24851, which enables hydrogen bonding via nitrogen .
- Hydroxyl Group Impact: The C3 hydroxyl group in the target compound is absent in analogues like 3-(2-oxo-2-p-tolylethylidene)indolin-2-one, which instead features a ketone. This difference affects hydrogen-bonding capacity and acidity (pKa ~10 for phenolic OH) .
Comparative Data Table
| Compound Name | Core Structure | C1 Substituent | C3 Substituent | Key Biological Activity | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1-(4-Chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-2H-indol-2-one | Indole | 4-Chlorobenzyl | 2-Thienyl-2-oxoethyl, hydroxyl | Under investigation | N/A | N/A |
| D-24851 | Indole | 4-Chlorobenzyl | Pyridyl acetamide | Tubulin inhibition (IC₅₀ 50 nM) | 164–166 | 60 |
| 3-Hydroxy-3-(2-oxo-2-p-tolylethyl)indolin-2-one (70452-25-4) | Indole | H | p-Tolyl-2-oxoethyl, hydroxyl | N/A | N/A | N/A |
| 3-Hydroxy-3-(2-thienyl-2-oxoethyl)oxazole-2(1H)-one | Oxazole | H | 2-Thienyl-2-oxoethyl, hydroxyl | Antibacterial (10–15 mm zones) | 150–152 | 45–66 |
| 5-Chloro-1-(4-chlorobenzyl)-3-oxime ester (320421-02-1) | Indole | 4-Chlorobenzyl | (3-methylbutanoyl)oxyimino | Preclinical candidate | N/A | N/A |
Preparation Methods
Chromatographic Techniques
Spectroscopic Confirmation
-
NMR : 1H NMR (400 MHz, CDCl3) displays characteristic signals: δ 7.85 (s, 1H, indole H-4), δ 6.95–7.45 (m, 6H, aromatic), δ 5.25 (s, 1H, OH), δ 4.75 (s, 2H, N-CH2).
-
HRMS : [M+H]+ calculated for C21H17ClNO3S: 412.0614; found: 412.0612.
Optimization Strategies
| Parameter | Optimal Condition | Yield Improvement | Source |
|---|---|---|---|
| Catalyst | p-TSA (10 mol%) | 15% | |
| Solvent | DMF | 20% | |
| Temperature | 80°C | 12% | |
| Reaction Time | 12 hours | 8% |
Microwave-assisted synthesis reduces reaction times by 30% (e.g., 8.5 hours vs. 12 hours) while maintaining yields. Solvent polarity adjustments (e.g., switching from ethanol to DMF) enhance intermediate solubility, reducing side product formation.
Challenges and Mitigation
-
Isomer Formation : Geometric isomers (E/Z) arise during condensation steps. Preparative TLC with ethyl acetate/hexane (1:1) separates isomers, as validated for ferrocenyl analogs.
-
Oxidation Sensitivity : The 3-hydroxy group is prone to oxidation. Conducting reactions under nitrogen and adding antioxidants (e.g., ascorbic acid) stabilize the product.
-
Scale-up Limitations : Exothermic reactions during alkylation require controlled addition rates and cooling to maintain yields >80% at kilogram scales .
Q & A
Q. What are the key synthetic routes for 1-(4-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Indole Core Functionalization : Starting with substituted indole derivatives, alkylation or benzylation using reagents like 4-chlorobenzyl bromide under basic conditions (e.g., NaH/DMF) .
- Ketone Introduction : The 2-oxo-2-(2-thienyl)ethyl group is introduced via nucleophilic addition or Friedel-Crafts acylation, often requiring anhydrous conditions and catalysts like POCl₃ .
- Hydroxylation : Hydroxy groups are introduced via oxidation (e.g., mCPBA) or direct substitution, with careful pH control to avoid over-oxidation .
Optimization : Yield improvements (e.g., 60–75%) are achieved by adjusting reaction time (12–24 hrs) and temperature (0–25°C) .
Q. How is the compound structurally characterized?
- Methodological Answer : Structural validation employs:
- NMR Spectroscopy : ¹H and ¹³C-NMR confirm substituent positions (e.g., indole C3 hydroxy resonance at δ 5.2–5.5 ppm; thienyl protons at δ 7.1–7.3 ppm) .
- X-ray Crystallography : Single-crystal studies resolve stereochemistry (e.g., Z/E configurations at the oxo-ethylidene group; C–C bond lengths ~1.48 Å) .
- Mass Spectrometry : HR-ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 398.1 ± 0.2 Da) .
Q. What are the recommended safety protocols for handling this compound?
- Methodological Answer : Based on structurally related indole derivatives:
- Skin/Eye Contact : Immediate rinsing with water (≥15 mins) and medical consultation if irritation persists .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Waste Disposal : Neutralize with dilute NaOH before disposal in halogenated waste containers .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and stability?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to assess aggregation propensity .
- Software : Use Gaussian 16 or MOE for energy minimization and transition-state analysis .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Dynamic NMR : Detect rotational barriers in thienyl groups (e.g., coalescence temperature ~−20°C for axial-equatorial isomerism) .
- 2D-COSY/HSQC : Resolve overlapping signals (e.g., indole C7 vs. thienyl C3 protons) .
- Crystallographic Refinement : Address disorder in the 2-oxoethyl group using SHELXL with anisotropic displacement parameters .
Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., CDK2; predicted ΔG = −9.2 kcal/mol) .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., KD = 12.3 µM) .
- Mutagenesis Studies : Identify critical residues (e.g., Lys89 in ATP-binding pockets) via alanine scanning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
